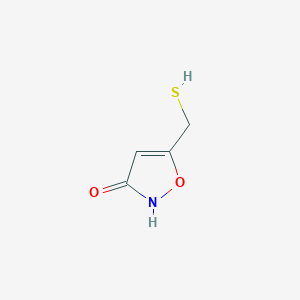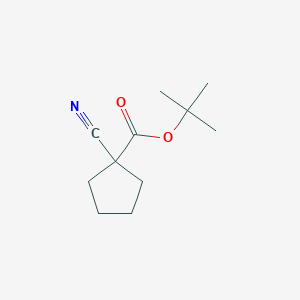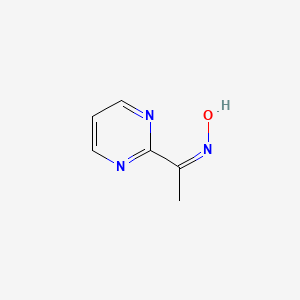
4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 3-oxo-3-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with a suitable precursor that contains the 3-oxo-3-phenylpropyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where thiobenzaldehyde reacts with 3-phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiobenzaldehyde derivatives
Applications De Recherche Scientifique
4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in nucleophilic addition reactions, while the thiobenzaldehyde moiety can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiobenzaldehyde: Lacks the 3-oxo-3-phenylpropyl group, making it less versatile in certain synthetic applications.
3-Oxo-3-phenylpropyl derivatives: Compounds with similar structures but different substituents on the thiobenzaldehyde moiety.
Propriétés
Formule moléculaire |
C16H14OS |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
4-(3-oxo-3-phenylpropyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H14OS/c17-16(15-4-2-1-3-5-15)11-10-13-6-8-14(12-18)9-7-13/h1-9,12H,10-11H2 |
Clé InChI |
GGYBIIPJQXPPIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)













